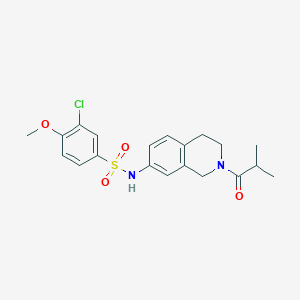

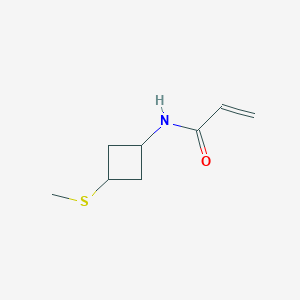

![molecular formula C15H20N4O4S B2758203 Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1396747-82-2](/img/structure/B2758203.png)

Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It is part of a series of fused pyrimidines synthesized utilizing 6-styryl thiouracil as a simple synthon .

Synthesis Analysis

The synthesis of this compound involves the Michael addition of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile to polarized systems in the presence of nanosized ZnO . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Molecular Structure Analysis

The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The presence of ethyl and NH2 at δ 1.27, 1.28, 4.39, 4.38, 4.08, 4.02 and 4.06, ppm as triplet, quartet and singlet in the 1H NMR of compounds is a clear evidence for the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Michael addition and cyclization . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile and oxalyl chloride affords the desired thiazolo .科学的研究の応用

Synthesis and Reactivity

The synthesis of similar compounds involves innovative approaches to create heterocyclic systems with potential biological activities. For example, novel synthetic routes under microwave irradiation have been developed for the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcasing the efficiency of microwave-assisted reactions in producing complex heterocycles (Abdalha, El-Regal, El-Kassaby, & Ali, 2011). Similarly, microwave-assisted synthesis has been applied to generate hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, indicating a versatile approach to drug discovery (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activities

The antimicrobial evaluation of thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems indicates the potential of these compounds to serve as antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015). This showcases the relevance of such compounds in addressing resistance to conventional antimicrobial agents.

In addition to antimicrobial activities, some compounds within this chemical family have been assessed for their enzyme inhibitory activities, particularly against soybean 15-lipoxygenase, which is crucial for understanding their potential therapeutic applications (Karimian et al., 2015). The in vitro anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors against colon HCT-116 human cancer cell line further highlights the potential medicinal applications of these compounds (Abdel-Motaal, Alanzy, & Asem, 2020).

特性

IUPAC Name |

ethyl 4-(6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-2-23-15(22)18-7-5-17(6-8-18)13(21)11-9-19-12(20)3-4-16-14(19)24-10-11/h3-4,11H,2,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIHLGKRBIKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN3C(=O)C=CN=C3SC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

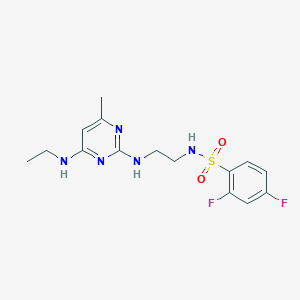

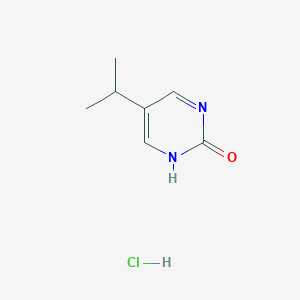

![3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride](/img/structure/B2758121.png)

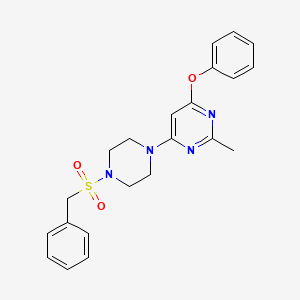

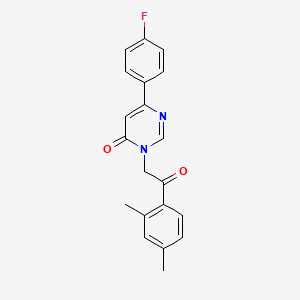

![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2758132.png)

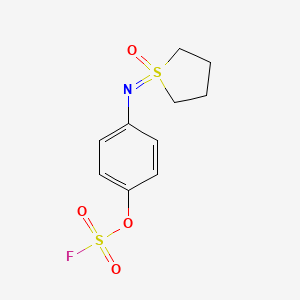

![N'-(2,3-dimethylphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2758138.png)

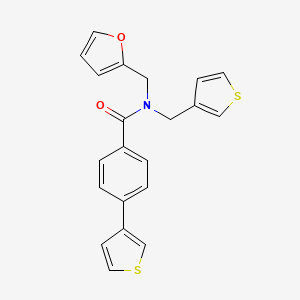

![1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2758139.png)